mGlu2 PAM Potency: 3- to 6-Fold Improvement Over Cyano and Chloro Triazolopyridine Analogs
JNJ-42153605 (compound 20) achieves an EC50 of 17 nM with an Emax of 285% in the mGlu2 PAM assay, representing a 3.3-fold improvement over the cyano analog (compound 10, EC50 = 56 nM) and a 6-fold improvement over the chloro analog (compound 15, EC50 = 102 nM) [1]. This increase in potency is attributed to the CF3 group at the 8-position of the triazolopyridine core, which significantly enhances mGlu2 receptor positive allosteric modulation compared to cyano or chloro substitutions.
| Evidence Dimension | mGlu2 PAM EC50 (nM) and Emax (%) |
|---|---|
| Target Compound Data | EC50 = 17 nM, Emax = 285% |
| Comparator Or Baseline | Cyano analog (compound 10): EC50 = 56 nM; Chloro analog (compound 15): EC50 = 102 nM |
| Quantified Difference | 3.3-fold more potent vs. cyano; 6.0-fold more potent vs. chloro |
| Conditions | HEK293 cells stably transfected with human mGlu2 receptor; calcium mobilization assay |
Why This Matters
Higher potency allows use of lower compound concentrations, reducing non-specific effects and enabling more robust target engagement in cellular and in vivo assays.
- [1] Cid, J. M., et al. J. Med. Chem. 2012, 55, 20, 8770–8789. View Source
